molecular formula C13H15ClN2O4 B180462 Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate CAS No. 16867-57-5

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate

Cat. No. B180462
CAS RN: 16867-57-5
M. Wt: 298.72 g/mol
InChI Key: RTRWZEILYDFBNP-UHFFFAOYSA-N
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Description

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is a chemical compound with the molecular formula C13H15ClN2O4 . It contains a total of 35 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic secondary amine, and 1 Pyridine .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic secondary amine, and 1 Pyridine .

Scientific Research Applications

Supramolecular Assembly Formation

Diethyl aryl amino methylene malonate (DAM) derivatives, which are closely related to the specified compound, have been studied for their crystal structures through single crystal X-ray diffraction. These studies reveal a co-planar conformation of the molecules and the presence of strong intramolecular N–H⋯O hydrogen bonding, which forms specific graph-set motifs. Such insights are crucial for understanding the molecular basis of supramolecular assembly formation, highlighting the role of non-covalent interactions in these processes (Shaik, Angira, & Thiruvenkatam, 2019).

Synthesis of Nitrogen-Containing Carboxylic Acids

The compound has been identified as a key intermediate in the synthesis of small molecule anticancer drugs. A study demonstrates a rapid and efficient method for synthesizing this compound, providing a pathway to produce nitrogen-containing water-soluble carboxylic acids, which are crucial intermediates in developing small molecule kinase inhibitors (Xiong et al., 2018).

Heterocyclic Chemistry

Research into the reactivity of diethyl malonate derivatives, including compounds structurally similar to the specified chemical, has led to the development of new synthetic pathways for creating heterocyclic compounds. These pathways are instrumental in the synthesis of various heterocycles, which are foundational structures in many pharmaceuticals and biologically active molecules. The manipulation of diethyl malonate derivatives has been shown to yield diverse heterocyclic systems through cyclization reactions, underscoring the versatility of these compounds in synthetic organic chemistry (Kato, Kimura, & Tanji, 1978).

properties

IUPAC Name

diethyl 2-[[(5-chloropyridin-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRWZEILYDFBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365855
Record name Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

16867-57-5
Record name Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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